

Spectroscopic Confirmation of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate: A Comparative Guide

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Compound of Interest

Compound Name: Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data used to confirm the structure of **Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate**, a key chiral building block in the synthesis of various pharmaceuticals. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, this document offers a definitive structural confirmation. Furthermore, a comparison with its enantiomer, Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate, and a related compound, ethyl 3-hydroxybutyrate, is presented to highlight the key spectroscopic differences.

Structural and Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate** and its comparative counterparts.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate	4.33	m	-	-CH(OH)-
4.21	q	7.1	-OCH ₂ CH ₃	
3.69	m	-	-CH ₂ Cl	
2.65	m	-	-CH ₂ COO-	
1.29	t	7.1	-OCH ₂ CH ₃	
Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate	4.33	m	-	-CH(OH)-
4.20	q	7.1	-OCH ₂ CH ₃	
3.68	m	-	-CH ₂ Cl	
2.64	m	-	-CH ₂ COO-	
1.28	t	7.1	-OCH ₂ CH ₃	
Ethyl 3-hydroxybutyrate	4.17	q	7.1	-OCH ₂ CH ₃
4.15-4.25	m	-	-CH(OH)-	
2.40-2.55	m	-	-CH ₂ COO-	
1.28	t	7.1	-OCH ₂ CH ₃	
1.22	d	6.3	-CH(OH)CH ₃	

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound	Chemical Shift (δ) ppm	Assignment
Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate	171.5	C=O
68.7	-CH(OH)-	
61.2	-OCH ₂ CH ₃	
48.9	-CH ₂ Cl	
39.8	-CH ₂ COO-	
14.1	-OCH ₂ CH ₃	
Ethyl 3-hydroxybutyrate	172.5	C=O
64.2	-CH(OH)-	
60.6	-OCH ₂ CH ₃	
42.8	-CH ₂ COO-	
22.4	-CH(OH)CH ₃	
14.2	-OCH ₂ CH ₃	

Table 3: Infrared (IR) Spectroscopy Data

Compound	Wavenumber (cm ⁻¹)	Assignment
Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate	~3440	O-H stretch (hydroxyl)
	~2980, 2930	C-H stretch (aliphatic)
	~1735	C=O stretch (ester)
	~1180	C-O stretch (ester)
	~760	C-Cl stretch
Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate	3452	O-H stretch (hydroxyl)
	2982	C-H stretch (aliphatic)
	1736	C=O stretch (ester)
	1180	C-O stretch (ester)
	760	C-Cl stretch

Table 4: Mass Spectrometry (MS) Data

Compound	m/z (Relative Intensity %)	Assignment
Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate	166/168 (M ⁺)	Molecular ion (with ³⁵ Cl/ ³⁷ Cl isotopes)
	121	[M - C ₂ H ₅ O] ⁺
	93	[M - COOC ₂ H ₅] ⁺
	43	[C ₂ H ₃ O] ⁺ (base peak)

Experimental Protocols

A generalized experimental protocol for each of the key spectroscopic techniques is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of **Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer. For ^1H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse sequence is used.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small drop of neat **Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean KBr/NaCl plates is first acquired. The sample is then placed in the spectrometer, and the sample spectrum is recorded over a range of 4000 to 400 cm^{-1} .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

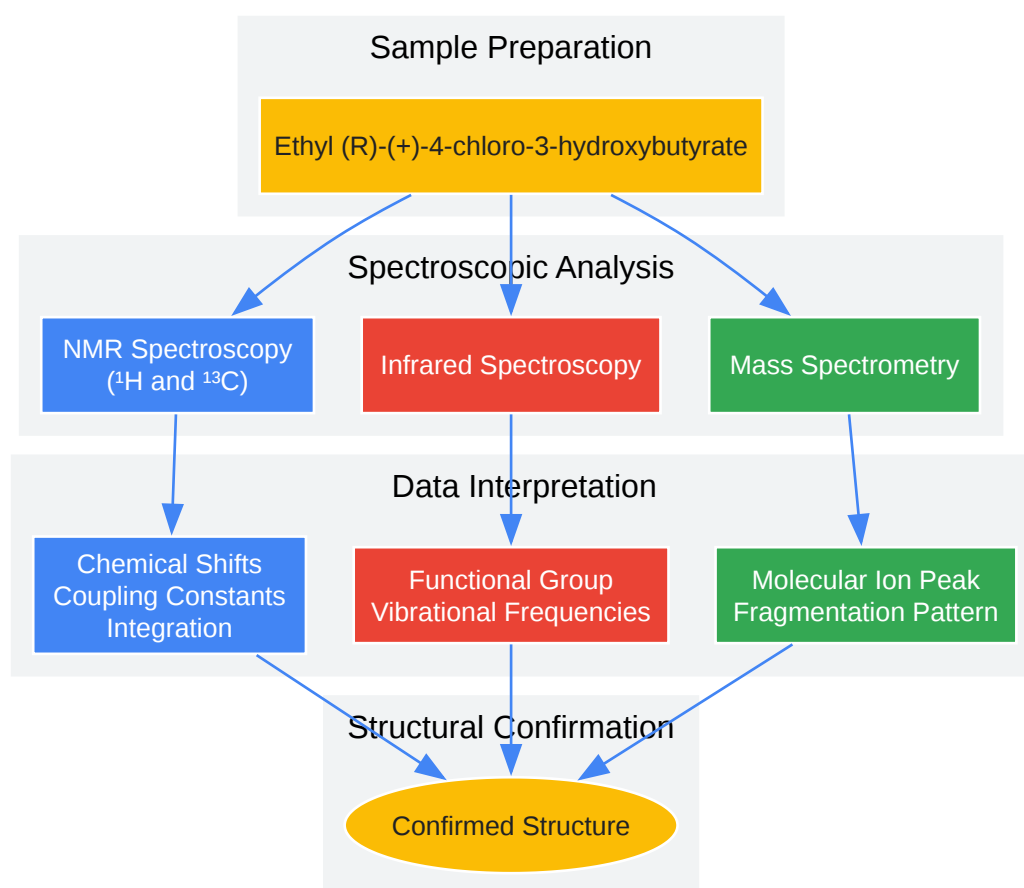
Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for separation prior to ionization.
- **Ionization:** Electron ionization (EI) is typically used, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the structure of **Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate**.



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Caption: Workflow for the spectroscopic confirmation of chemical structure.

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